molecular formula C22H23ClN4O3 B2427645 5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1022903-79-2

5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2427645
CAS No.: 1022903-79-2
M. Wt: 426.9
InChI Key: VTOLLSGXXWFPIR-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-phenylethyl]-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-14-18(20(23)27(2)26-14)21(28)25-19(16-7-5-4-6-8-16)22(29)24-13-15-9-11-17(30-3)12-10-15/h4-12,19H,13H2,1-3H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOLLSGXXWFPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to play roles in nucleic acid chemistry, suggesting potential involvement in DNA replication or protein synthesis pathways.

Biological Activity

5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide, a compound with the CAS number 1022903-79-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy in various assays, and potential therapeutic applications.

The compound has the molecular formula C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3} and a molecular weight of 426.9 g/mol. The structure features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

PropertyValue
CAS Number1022903-79-2
Molecular FormulaC22H23ClN4O3
Molecular Weight426.9 g/mol
Purity>90%

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that pyrazole derivatives can act as inhibitors for several biological targets, including:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes is significant for anti-inflammatory effects.
  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown potential as AChE inhibitors, which are crucial in treating neurodegenerative diseases.

Efficacy in Biological Assays

Several studies have evaluated the efficacy of this compound through various assays:

  • Anti-inflammatory Activity : The compound has been assessed for its ability to inhibit COX enzymes, showing promising results in reducing inflammation markers.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating significant growth inhibition.
  • Enzyme Inhibition : In vitro studies have shown that the compound can inhibit AChE and urease activity, suggesting potential applications in treating Alzheimer’s disease and other conditions related to enzyme dysregulation.

Table 2: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineResult
Anti-inflammatoryCOXSignificant inhibition
AnticancerBreast cancer cell linesGrowth inhibition observed
Enzyme inhibitionAChEInhibitory effect noted
Urease inhibitionUreaseStrong inhibitory activity

Case Study 1: AChE Inhibition

In a study evaluating the AChE inhibitory activity of pyrazole derivatives, this compound was found to exhibit IC50 values comparable to established AChE inhibitors. The mechanism was elucidated through molecular docking studies which revealed strong binding affinity at the active site of the enzyme.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound against human leukemia cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of control treatments.

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